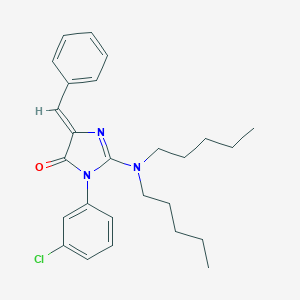
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one (CL-218,872) is a synthetic compound that belongs to the imidazoline class of compounds. It has been extensively studied for its potential use as a drug for the treatment of various medical conditions. The compound has been found to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antihypertensive effects.
作用機序
The exact mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is not fully understood. However, it is believed to act by binding to imidazoline receptors in the brain and peripheral tissues. Imidazoline receptors are involved in the regulation of blood pressure, pain perception, and inflammation. By binding to these receptors, this compound is thought to modulate the activity of various neurotransmitters and neuropeptides, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, and to lower blood pressure in animal models of hypertension. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is that it has been extensively studied and its synthesis method is well-established. This allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are many potential future directions for the use of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. One area of research is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Another area of research is the investigation of the compound's effects on other medical conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more targeted drugs with fewer side effects.
合成法
The synthesis of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one involves the reaction of 3-chlorobenzaldehyde with dipentylamine and benzylidene-malononitrile in the presence of a base. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been extensively studied for its potential use as a drug for the treatment of various medical conditions. It has been found to have analgesic effects in animal models of pain, and has been shown to be effective in reducing inflammation in animal models of arthritis. The compound has also been found to have antihypertensive effects in animal models of hypertension.
特性
分子式 |
C26H32ClN3O |
|---|---|
分子量 |
438 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipentylamino)imidazol-4-one |
InChI |
InChI=1S/C26H32ClN3O/c1-3-5-10-17-29(18-11-6-4-2)26-28-24(19-21-13-8-7-9-14-21)25(31)30(26)23-16-12-15-22(27)20-23/h7-9,12-16,19-20H,3-6,10-11,17-18H2,1-2H3/b24-19- |
InChIキー |
RFFPEWJSLZLZIC-CLCOLTQESA-N |
異性体SMILES |
CCCCCN(CCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
正規SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
